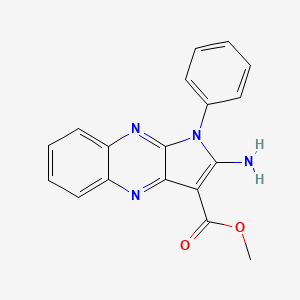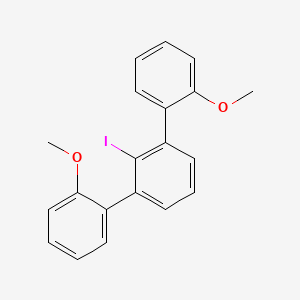
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with the molecular formula C22H14Br2Cl2N2O. This compound is known for its unique structural features, which include bromine, chlorine, and nitrogen atoms integrated into a benzoxazine framework.
準備方法
The synthesis of 2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrazolo-benzoxazine core.
the synthesis generally requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反応の分析
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
作用機序
The mechanism of action of 2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the nitrogen atoms in the pyrazolo-benzoxazine core can participate in hydrogen bonding and other interactions, modulating the compound’s effects .
類似化合物との比較
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: This compound has fluorine atoms instead of bromine, which can affect its reactivity and interactions.
2,5-Bis(4-methoxyphenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: The presence of methoxy groups can influence the compound’s electronic properties and solubility.
9-Bromo-2,5-bis(4-chlorophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: This compound has a different substitution pattern, which can alter its chemical behavior and applications.
特性
CAS番号 |
302914-12-1 |
|---|---|
分子式 |
C22H15Br2ClN2O |
分子量 |
518.6 g/mol |
IUPAC名 |
2,5-bis(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-15-5-1-13(2-6-15)19-12-20-18-11-17(25)9-10-21(18)28-22(27(20)26-19)14-3-7-16(24)8-4-14/h1-11,20,22H,12H2 |
InChIキー |
UBZORFXTCUFECB-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)
![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)


![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)

![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)



